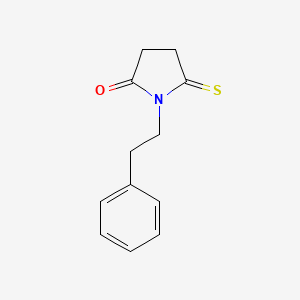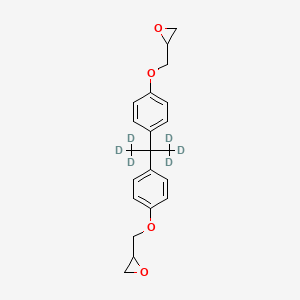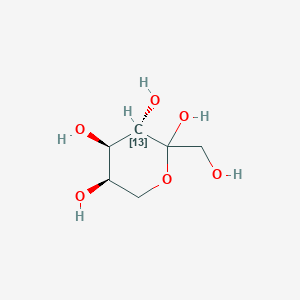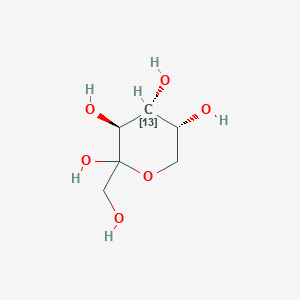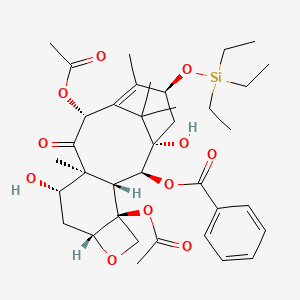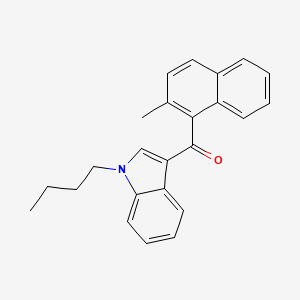
Ácido arsínico N-biotinil-p-aminofenilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Biotinyl p-Aminophenyl Arsinic Acid: is a bifunctional reagent that can bind to both streptavidin and dithiols. It is known for its ability to decrease the binding sites of rbungarotoxin on reduced Torpedo nicotinic receptors, thus protecting the receptor from irreversible alkylation by bromoacetylcholine . This compound is primarily used in scientific research for its unique binding properties.
Aplicaciones Científicas De Investigación
N-Biotinyl p-Aminophenyl Arsinic Acid has a wide range of applications in scientific research:
Chemistry: Used as a bifunctional reagent for binding studies and as a probe for detecting thiols.
Biology: Employed in the study of nicotinic receptors and their interactions with various ligands.
Medicine: Investigated for its potential therapeutic applications in protecting receptors from irreversible alkylation.
Industry: Utilized in the development of diagnostic tools and assays for detecting specific biomolecules .
Safety and Hazards
“N-Biotinyl p-Aminophenyl Arsinic Acid” is toxic if swallowed or inhaled . It is recommended to avoid dust formation, breathing vapours, mist or gas, and ensure adequate ventilation . In case of skin contact, contaminated clothing and shoes should be removed, and the skin should be washed off with soap and plenty of water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Biotinyl p-Aminophenyl Arsinic Acid involves the reaction of biotin with p-aminophenyl arsinic acid. The reaction typically requires a coupling agent to facilitate the formation of the biotinylated product. The reaction conditions often include a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to enhance the reaction rate .
Industrial Production Methods: Industrial production of N-Biotinyl p-Aminophenyl Arsinic Acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: N-Biotinyl p-Aminophenyl Arsinic Acid undergoes various chemical reactions, including:
Oxidation: The arsenic atom in the compound can be oxidized to form arsenic oxide derivatives.
Reduction: The compound can be reduced to form arsenic hydride derivatives.
Substitution: The amino group can undergo substitution reactions with various electrophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used
Major Products:
Oxidation: Arsenic oxide derivatives.
Reduction: Arsenic hydride derivatives.
Substitution: Various substituted derivatives depending on the electrophile used
Mecanismo De Acción
The mechanism of action of N-Biotinyl p-Aminophenyl Arsinic Acid involves its ability to bind to both streptavidin and dithiols. This binding decreases the rbungarotoxin-binding sites on reduced Torpedo nicotinic receptors, thereby protecting the receptors from irreversible alkylation by bromoacetylcholine. The molecular targets include the nicotinic receptors, and the pathways involved are related to receptor binding and protection .
Comparación Con Compuestos Similares
- N-Biotinyl p-Aminophenyl Arsenic Acid
- Biotinylated Phenylarsonous Acids
- Biotinylated Thiol Reagents
Comparison: N-Biotinyl p-Aminophenyl Arsinic Acid is unique due to its bifunctional nature, allowing it to bind to both streptavidin and dithiols. This dual binding capability makes it particularly useful in studies involving receptor binding and protection. Other similar compounds may only bind to one type of molecule, limiting their applications .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Biotinyl p-Aminophenyl Arsinic Acid involves the reaction of p-Aminophenyl Arsinic Acid with N-Hydroxysuccinimide Biotin to form the final product.", "Starting Materials": [ "p-Aminophenyl Arsinic Acid", "N-Hydroxysuccinimide Biotin" ], "Reaction": [ "Dissolve p-Aminophenyl Arsinic Acid in a suitable solvent such as DMF or DMSO", "Add N-Hydroxysuccinimide Biotin to the reaction mixture", "Add a coupling agent such as DCC or EDC to activate the reaction", "Allow the reaction to proceed for several hours at room temperature or at a slightly elevated temperature", "Purify the product using column chromatography or recrystallization" ] } | |
Número CAS |
212391-23-6 |
Fórmula molecular |
C16H22AsN3O4S |
Peso molecular |
427.4 g/mol |
Nombre IUPAC |
[4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]phenyl]arsonous acid |
InChI |
InChI=1S/C16H22AsN3O4S/c21-14(18-11-7-5-10(6-8-11)17(23)24)4-2-1-3-13-15-12(9-25-13)19-16(22)20-15/h5-8,12-13,15,23-24H,1-4,9H2,(H,18,21)(H2,19,20,22)/t12-,13-,15-/m0/s1 |
Clave InChI |
KIGNHFTUMFFUSZ-YDHLFZDLSA-N |
SMILES isomérico |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC3=CC=C(C=C3)[As](O)O)NC(=O)N2 |
SMILES |
C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)[As](O)O)NC(=O)N2 |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)[As](O)O)NC(=O)N2 |
Sinónimos |
As-[4-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]phenyl]arsinic Acid; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


